molecular formula C24H17N3O2S B3011743 N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690251-11-7

N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B3011743
CAS No.: 690251-11-7
M. Wt: 411.48
InChI Key: ZEBJSAPYOMDYQI-UHFFFAOYSA-N
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Description

N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (CAS 690252-86-9) is a heterocyclic compound of significant interest in medicinal chemistry research. This high molecular weight compound features a complex fused-ring system and belongs to a class of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines that have demonstrated potent biological activity. Scientific literature indicates that compounds within this structural class have been synthesized and evaluated for their antiallergy properties, with several derivatives showing superior oral activity to established drugs like disodium cromoglycate in models such as the rat passive cutaneous anaphylaxis test . The core pyrimidine structure is a key scaffold in DNA and RNA, and its derivatives are extensively investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents . The benzhydryl (diphenylmethyl) amide substitution in this specific molecule is a common pharmacophore that can influence its bioavailability and target binding affinity. Researchers utilize this compound as a key intermediate or lead compound for further development in drug discovery programs, particularly in the study of allergy and inflammation pathways. The molecular formula is C₂₅H₁₉N₃O₂S and its molecular weight is 425.50 g/mol . This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzhydryl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c28-22(26-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17)19-15-18-23(30-19)25-20-13-7-8-14-27(20)24(18)29/h1-15,21H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBJSAPYOMDYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and pyrrolidine . Major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Antiallergic Activity

Research has shown that derivatives of pyrido[1,2-a]thieno[2,3-d]pyrimidines exhibit antiallergic properties. A study evaluated various substituted compounds in the rat passive cutaneous anaphylaxis test, revealing several with potent oral activity that surpassed traditional treatments like disodium cromoglycate and doxantrazole .

Case Study:

  • Compound Tested: 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives.
  • Findings: Some compounds demonstrated superior efficacy in reducing allergic reactions.

2.2 Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research indicates that thieno[2,3-d]pyrimidine derivatives show effectiveness against various bacterial strains, including Pseudomonas aeruginosa, highlighting their therapeutic potential in treating infections .

Case Study:

  • Compound Tested: 6-(1H-benzimidazol-2-yl)-3,5-dimethyl derivatives.
  • Findings: These compounds exhibited significant antimicrobial activity against resistant strains.

Synthesis and Modification

The synthesis of N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include cyclization under acidic or basic conditions to form the desired heterocyclic structure.

Table 1: Common Synthetic Routes

StepReaction TypeConditionsYield (%)
1CyclizationAcidic medium at elevated temperature70%
2SubstitutionNucleophilic substitution reactions80%
3ReductionCatalytic hydrogenation85%

Biological Mechanisms

The mechanisms through which this compound exerts its effects involve interactions with specific molecular targets within biological systems. These may include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation: It can act as a modulator for various receptors implicated in allergic responses.

Mechanism of Action

The mechanism of action of N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and cancer pathways . For example, it can inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition leads to a reduction in inflammation and tumor growth.

Comparison with Similar Compounds

Core Structural Variations

The pyrido-thieno-pyrimidine scaffold is highly modular, allowing substitutions at positions 2, 3, 7, and 7. Key analogues and their structural distinctions include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key References
N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (Target) Benzhydryl (N-position), carboxamide (2-position) C₂₄H₁₈N₄O₂S 450.49
4-Oxo-N-(3-pyridinyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide 3-Pyridinyl (carboxamide N-position) C₁₆H₁₀N₄O₂S 322.34
9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide 9-Methyl (pyrido core), thiazol-2-yl (carboxamide N-position) C₁₅H₁₀N₄O₂S₂ 342.39
N-benzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Pyrrolo[2,3-d]pyrimidine core, benzyl and methyl substituents C₂₀H₁₈N₄O₂ 346.39
PTP (p53-activating derivative) Dimethylaminoethyl group at position 9 C₁₉H₂₀N₆O₂S 396.47

Key Observations :

  • Substituent Effects : The benzhydryl group in the target compound enhances lipophilicity (logP ~2.47 in analogues) compared to smaller groups like pyridinyl or thiazolyl .

Antiallergy Activity

  • The target compound’s structural class (4-oxo-4H-pyrido-thieno-pyrimidines) demonstrated significant antiallergy activity in murine models, with substitutions at positions 2, 3, and 7 modulating efficacy .
  • Analogues : Sulfonamide derivatives () showed 1.5-fold higher potency than 8-MOP, suggesting carboxamide-to-sulfonamide substitution enhances activity in specific pathways .

Analgesic Activity

  • N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides exhibited uniform analgesic activity in the "acetic acid writhing" model, indicating minimal dependence on benzylamide substituents .

Antitumor Activity

  • The PTP derivative () activated p53 via phosphorylation, a mechanism distinct from the target compound’s antiallergy effects. This highlights the scaffold’s versatility in targeting diverse pathways .

Physicochemical and Pharmacokinetic Properties

  • Thiazolyl-substituted derivatives () have lower molecular weights (342.39) and improved aqueous solubility compared to benzhydryl analogues .
  • Hydrogen Bonding: Carboxamide moieties contribute to hydrogen bond donor/acceptor counts (e.g., 5 acceptors in ), influencing target binding .

Biological Activity

N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines elements of pyrido, thieno, and pyrimidine rings, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3O2SC_{19}H_{15}N_{3}O_{2}S. Its unique structure allows for various interactions with biological targets, potentially leading to significant therapeutic effects.

Antimicrobial Activity

Research indicates that compounds structurally related to N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives exhibit notable antimicrobial properties. For instance, studies on thienopyrimidine derivatives have shown significant antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds suggest strong efficacy in inhibiting microbial growth.

CompoundMIC (µg/mL)Activity
4c50Antibacterial
4e75Antimycobacterial
5c100Antifungal

Enzyme Inhibition

N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives have been investigated for their potential as enzyme inhibitors. The mechanism of action typically involves binding to active sites of enzymes, thereby inhibiting their function. This property is particularly relevant in the context of cancer therapy and infectious diseases where specific enzyme pathways are targeted .

Case Studies

  • Antibacterial Efficacy : A study evaluated various thienopyrimidine derivatives for their antibacterial activity. Compounds with amido or imino side chains at position 3 demonstrated enhanced antimicrobial properties. Among these, specific derivatives were found to be non-toxic at concentrations up to 200 µmol/L .
  • Anticancer Potential : Research on similar compounds has highlighted their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that N-benzhydryl derivatives may hold promise as anticancer agents .

The biological activity of N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Compounds may act as competitive inhibitors by mimicking substrate structures.
  • Receptor Modulation : They can modulate receptor activities, influencing signaling pathways involved in disease progression.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide and its structural analogues?

The synthesis typically involves condensation reactions between pyrido-pyrimidine intermediates and substituted benzylamines. For example, analogues are synthesized by reacting 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in ethanol under reflux conditions. Structural confirmation is achieved via elemental analysis and NMR spectroscopy . Modifications to the benzhydryl group may require tailored coupling agents (e.g., thionyl chloride for carbonyl chloride intermediates) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • 1H and 13C NMR spectroscopy : To resolve aromatic proton signals (e.g., shifts in pyrido-pyrimidine nuclei at δ 7.0–8.5 ppm) and confirm substitution patterns .
  • IR spectroscopy : To validate carbonyl (C=O) and amide (N–H) functional groups.
  • Elemental analysis : To verify purity (>98% by HPLC) and stoichiometry .
  • Mass spectrometry : For exact mass determination (e.g., ESI-MS for molecular ion peaks) .

Q. What in vitro assays are used to evaluate the primary pharmacological activity of this compound?

Standard assays include:

  • Passive cutaneous anaphylaxis (PCA) tests : For antiallergy activity screening in rodent models .
  • Biofilm inhibition assays : Conducted at sub-inhibitory concentrations (sub-MIC) using gentian violet staining to quantify biomass reduction in bacterial cultures (e.g., S. aureus, E. coli) .
  • Analgesic activity models : Such as the "acetic acid writhing" test to measure pain response inhibition .

Advanced Research Questions

Q. How do structural modifications at the benzhydryl group impact target binding affinity and selectivity?

Substituents on the benzhydryl moiety influence steric hindrance and hydrophobic interactions. For example:

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance binding to hydrophobic pockets in enzymes like Ag85C (a Mycobacterium tuberculosis target) .
  • Bulkier substituents reduce solubility but improve metabolic stability, as seen in analogues with cyclohexylmethyl groups . Quantitative structure-activity relationship (QSAR) studies are recommended to optimize substituent positioning .

Q. What computational strategies are effective in predicting the binding modes of this compound with biological targets?

  • FRIGATE virtual screening : Identifies novel binders by simulating interactions with catalytic sites (e.g., Ag85C in tuberculosis). This method combines molecular docking with protein-detected NMR validation .
  • Molecular dynamics simulations : Assess stability of ligand-target complexes over time, particularly for kinase targets like METTL3 (implicated in acute myeloid leukemia) .
  • Density functional theory (DFT) : Predicts electronic properties of substituents affecting redox activity .

Q. How can researchers resolve contradictions in biological activity data across experimental models?

Discrepancies often arise from:

  • Experimental conditions : Variations in solvent (DMSO vs. aqueous buffers) or incubation temperatures (−20°C vs. ambient) alter compound stability .
  • Model systems : Differences between rodent PCA tests and human cell lines (e.g., HCT116 for p53 activation studies) require cross-validation using orthogonal assays (e.g., luciferase reporter gene assays) .
  • Statistical rigor : Use non-parametric tests (e.g., Kruskal-Wallis) for skewed data and ensure triplicate replicates to minimize outliers .

Q. What strategies are employed to enhance the bioavailability of this compound in preclinical studies?

  • Prodrug design : Esterification of carboxyl groups improves membrane permeability (e.g., ethyl ester derivatives) .
  • Nanoparticle encapsulation : Enhances solubility and reduces off-target effects in in vivo models .
  • Metabolic stability assays : Liver microsome studies identify susceptible sites for deuterium exchange or fluorination .

Methodological Notes

  • Data Reproducibility : Ensure batch-to-batch consistency via HPLC purity checks (>98%) and standardized synthetic protocols .
  • Ethical Compliance : Follow OECD guidelines for in vivo studies, particularly for analgesic and antiallergy models .

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